molecular formula C12H12BrNO2 B5134089 5-Bromo-2-butylisoindole-1,3-dione

5-Bromo-2-butylisoindole-1,3-dione

Cat. No.: B5134089
M. Wt: 282.13 g/mol
InChI Key: BVKTUQINLFZJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-butylisoindole-1,3-dione is a derivative of isoindole-1,3-dione, a compound known for its diverse biological and pharmaceutical applications. Isoindole-1,3-dione derivatives, commonly referred to as phthalimides, are significant due to their presence in various natural products and their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-butylisoindole-1,3-dione typically involves the condensation of a phthalic anhydride with a primary amine, followed by bromination. One common method includes the reaction of phthalic anhydride with butylamine to form 2-butylisoindole-1,3-dione, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-butylisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which can have significant biological activity and potential therapeutic applications .

Scientific Research Applications

5-Bromo-2-butylisoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is used in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 5-Bromo-2-butylisoindole-1,3-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-butylisoindole-1,3-dione is unique due to the presence of both the bromine atom and the butyl group, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-bromo-2-butylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKTUQINLFZJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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